molecular formula C15H17FN4O2S B2709736 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797291-59-8

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2709736
CAS RN: 1797291-59-8
M. Wt: 336.39
InChI Key: WNQBHOTUMLEBHI-UHFFFAOYSA-N
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Description

“2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound is likely to be a white or light yellow powder .


Synthesis Analysis

The synthesis of such compounds often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum provides information about the types and number of hydrogen atoms in the molecule, while the 13C NMR spectrum provides information about the types and number of carbon atoms .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with (hetero)aromatic C-nucleophiles to form 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .


Physical And Chemical Properties Analysis

The compound is likely to be a white or light yellow powder . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

This compound has been studied for its potential use in corrosion inhibition. Research on piperidine derivatives, which have structural similarities, explored their role in preventing iron corrosion. These studies involved quantum chemical calculations and molecular dynamics simulations to understand the compound's interaction with metal surfaces and its effectiveness in corrosion inhibition (Kaya et al., 2016).

Herbicidal Applications

Research has been conducted on pyrimidine and triazine intermediates, including those similar to 2-Fluoro-N-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, for their use in herbicidal sulfonylureas. These studies focused on developing new intermediates for selective herbicides, evaluating their effectiveness on different crops like wheat and cotton (Hamprecht et al., 1999).

Antibacterial and Anticancer Properties

Research has been conducted on the synthesis of various derivatives of benzenesulfonamide for potential antibacterial and anticancer applications. The focus has been on exploring the structural changes in these compounds and evaluating their biological activities. These studies have helped in understanding the compound's potential in medical applications (Parajapati & Goswami, 2016).

Radiosensitizing Effects in Cancer Therapy

This compound and its derivatives have been studied for their potential use as radiosensitizers in cancer therapy. Research focused on understanding how these compounds can enhance the effectiveness of radiotherapy in treating cancers, particularly by affecting the cell cycle and increasing the sensitivity of cancer cells to radiation (Jung et al., 2019).

Application in Molecular Docking Studies

The compound has been used in computational studies, including molecular docking, to understand its interactions with various biological targets. These studies are critical for drug design and development, providing insights into how the compound can bind to different enzymes or receptors (Elangovan et al., 2021).

Synthesis and Degradation Studies

Significant research has also been conducted on the synthesis and degradation of compounds structurally related to this compound. These studies focus on developing efficient synthetic pathways and understanding the environmental degradation processes, which are crucial for assessing the environmental impact and safety of such compounds (Kim et al., 2003).

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. For example, they could be tested for their antiviral, antibacterial, antifungal, and insecticidal activities . Additionally, the synthesis methods could be optimized to improve yield and reduce costs .

properties

IUPAC Name

2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-12-5-1-2-6-13(12)23(21,22)18-11-14-17-8-7-15(19-14)20-9-3-4-10-20/h1-2,5-8,18H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQBHOTUMLEBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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